Citarinostat
Description
This compound is an orally available histone deacetylase (HDAC) inhibitor, with potential antineoplastic activity. Upon oral administration, this compound inhibits the activity of HDACs; this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to the inhibition of tumor oncogene transcription, and the selective transcription of tumor suppressor genes, which inhibit tumor cell division and induce tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
HDAC6-selective inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUIBXPEDFJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316215-12-9 | |
| Record name | Citarinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316215129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citarinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CITARINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441P620G3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Citarinostat's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citarinostat (ACY-241) is a potent and selective, orally available small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its targeted mechanism of action offers a promising therapeutic window for the treatment of various malignancies, distinguishing it from pan-HDAC inhibitors that are often associated with greater toxicity.[2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism: Selective Inhibition of HDAC6
This compound's primary mode of action is the highly selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[2][4] This selectivity is crucial to its therapeutic profile. Unlike class I HDACs, which primarily regulate histone acetylation and gene expression, HDAC6's main substrates are non-histone proteins involved in critical cellular processes. This compound exhibits significantly greater potency against HDAC6 compared to class I HDACs, thereby minimizing the global changes in gene transcription often seen with pan-HDAC inhibitors.[3]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against various HDAC isoforms and its anti-proliferative effects in different cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| HDAC Isoforms | |||
| HDAC6 | Enzymatic Assay | 2.6 nM | [3] |
| HDAC1 | Enzymatic Assay | 35 nM | [3] |
| HDAC2 | Enzymatic Assay | 45 nM | [3] |
| HDAC3 | Enzymatic Assay | 46 nM | [2] |
| HDAC8 | Enzymatic Assay | 137 nM | [3] |
| Cancer Cell Lines | |||
| BV-173 (Leukemia) | Cell Viability | 0.9 µM | [3] |
| A2780 (Ovarian) | Cell Viability | 4.6 - 6.1 µM | |
| TOV-21G (Ovarian) | Cell Viability | 4.6 - 6.1 µM | |
| MDA-MB-231 (Breast) | Cell Viability | 4.6 - 6.1 µM | |
| Fibroblast | Cell Viability | 5.7 µM | [3] |
Key Signaling Pathways and Cellular Effects
This compound's selective inhibition of HDAC6 initiates a cascade of events within the cancer cell, primarily by increasing the acetylation of key cytoplasmic proteins. This leads to the disruption of essential cellular processes that are often hijacked by cancer cells to promote their survival, proliferation, and metastasis.
Disruption of Microtubule Dynamics via α-Tubulin Hyperacetylation
A primary substrate of HDAC6 is α-tubulin.[4] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and function.[2] This disruption of microtubule dynamics can interfere with intracellular transport and cell motility, and can induce cell cycle arrest and apoptosis.[5]
Impairment of Protein Quality Control: HSP90 and Aggresome Formation
HDAC6 plays a critical role in the cellular stress response by regulating the chaperone protein Heat Shock Protein 90 (HSP90) and the formation of aggresomes, which are cellular compartments for the disposal of misfolded proteins.[6][7] this compound-mediated inhibition of HDAC6 leads to the hyperacetylation and inactivation of HSP90, resulting in the degradation of its client proteins, many of which are oncoproteins.[6] Furthermore, HDAC6 is required for the transport of misfolded ubiquitinated proteins to the aggresome.[8] Inhibition of HDAC6 disrupts this process, leading to the accumulation of toxic protein aggregates and ultimately apoptosis.[5]
Experimental Protocols
HDAC6 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for the measurement of HDAC6 activity.[9][10]
Materials:
-
HDAC6 Assay Buffer
-
HDAC6 Substrate (fluorogenic)
-
Developer
-
Recombinant Human HDAC6
-
This compound (or other inhibitors)
-
96-well white microplate
-
Microplate fluorometer
Procedure:
-
Prepare the HDAC6 enzyme by diluting the recombinant human HDAC6 in HDAC6 Assay Buffer.
-
Prepare inhibitor solutions by serially diluting this compound in HDAC6 Assay Buffer.
-
In a 96-well plate, add the HDAC6 Assay Buffer, inhibitor solution (or vehicle control), and diluted HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding the Developer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 490 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot for Acetylated α-Tubulin
This protocol provides a general workflow for detecting changes in α-tubulin acetylation following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-acetyl-α-Tubulin (e.g., clone 6-11B-1)[11][12]
-
Primary antibody: anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in Lysis Buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-Tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-α-Tubulin antibody as a loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plate
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of an HDAC inhibitor like this compound.
Conclusion
This compound represents a targeted approach to cancer therapy through its selective inhibition of HDAC6. By disrupting key cytoplasmic processes such as microtubule dynamics and protein quality control, this compound induces cell cycle arrest and apoptosis in cancer cells. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other selective HDAC6 inhibitors.
References
- 1. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Scholars@Duke publication: The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress. [scholars.duke.edu]
- 8. Research Portal [scholarship.miami.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 12. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
Citarinostat's Selective HDAC6 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citarinostat (formerly ACY-241) is a potent and orally bioavailable small molecule that exhibits high selectivity for histone deacetylase 6 (HDAC6) over other HDAC isoforms. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's selective HDAC6 inhibition. The preferential targeting of HDAC6, a cytoplasmic enzyme with a crucial role in protein quality control, cell motility, and immune modulation, offers a promising therapeutic window with a potentially improved safety profile compared to pan-HDAC inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and beyond.
Introduction to this compound and HDAC6
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression through the removal of acetyl groups from histones and other non-histone protein substrates. While many HDACs are located in the nucleus and primarily modulate chromatin structure, HDAC6 is unique in its predominantly cytoplasmic localization and its diverse array of non-histone substrates. Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90. By deacetylating these proteins, HDAC6 influences microtubule dynamics, protein folding and degradation, cell migration, and immune responses.
This compound has emerged as a second-generation HDAC6 inhibitor, demonstrating significant selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs (HDAC1, 2, and 3). This selectivity is hypothesized to contribute to its favorable safety profile, mitigating the toxicities often associated with pan-HDAC inhibitors.
Mechanism of Action: Selective HDAC6 Inhibition
This compound exerts its therapeutic effects by binding to the active site of HDAC6, thereby inhibiting its deacetylase activity. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin. The increased acetylation of α-tubulin disrupts normal microtubule function, leading to defects in cell division, migration, and protein trafficking.
The selective inhibition of HDAC6 by this compound has several downstream consequences relevant to cancer therapy:
-
Disruption of Mitosis: Hyperacetylation of α-tubulin can lead to abnormal mitotic spindle formation and aberrant mitosis, ultimately inducing aneuploidy and cell death in rapidly dividing cancer cells.
-
Impaired Protein Degradation: HDAC6 is a key component of the aggresome pathway, which is responsible for clearing misfolded proteins. Inhibition of HDAC6 can lead to the accumulation of toxic protein aggregates, inducing cellular stress and apoptosis.
-
Synergy with other anti-cancer agents: this compound has shown synergistic effects when combined with other therapies, such as the microtubule-stabilizing agent paclitaxel. The combination leads to enhanced inhibition of cancer cell proliferation and increased cell death.[1][2]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 2.6 | - |
| HDAC1 | 35 | 13.5-fold |
| HDAC2 | 45 | 17.3-fold |
| HDAC3 | 46 | 17.7-fold |
| HDAC8 | 137 | 52.7-fold |
Data compiled from publicly available sources.
Table 2: this compound Clinical Trial Overview
| Clinical Trial ID | Phase | Condition(s) | Intervention | Status |
| NCT02551185 | Phase 1b | Advanced Solid Tumors | This compound in combination with Paclitaxel | Completed[3] |
| NCT02400242 | Phase 1b | Relapsed or Refractory Multiple Myeloma | This compound alone and in combination with Pomalidomide and Dexamethasone | Active, not recruiting |
| NCT02635061 | Phase 1b | Non-Small Cell Lung Cancer | This compound in combination with Nivolumab | Terminated |
| NCT02886065 | Phase 1 | Smoldering Multiple Myeloma | This compound in combination with a cancer vaccine (PVX-410) +/- Lenalidomide | Investigational |
Experimental Protocols
HDAC Inhibitor IC50 Determination Assay (Representative Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor like this compound using a commercially available fluorogenic assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6, HDAC1, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
This compound (or other test inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC assay buffer.
-
In a 96-well black microplate, add the HDAC enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Acetylated α-Tubulin
This protocol describes the detection of acetylated α-tubulin in cell lysates following treatment with this compound, a key pharmacodynamic marker of HDAC6 inhibition.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the α-tubulin antibody as a loading control, following the same incubation and washing steps.
MTT Cell Viability Assay
This protocol details the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines and culture medium
-
This compound
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
References
Citarinostat's Impact on Tumor Oncogene Transcription: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Citarinostat (ACY-241) is a potent and selective, orally available inhibitor of histone deacetylase 6 (HDAC6). Its mechanism of action in cancer therapy is rooted in the epigenetic modification of both histone and non-histone proteins, leading to a cascade of events that can culminate in the suppression of tumor growth. A key aspect of its anti-neoplastic activity is the alteration of the tumor cell transcriptome, particularly the downregulation of oncogene transcription. This technical guide provides an in-depth analysis of the available data on this compound's effect on tumor oncogene transcription, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action
This compound functions by selectively inhibiting the enzymatic activity of HDAC6. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][2] The inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, most notably α-tubulin and histones.[3][4] This hyperacetylation of histones results in a more relaxed chromatin structure, which in turn alters gene expression.[1][2] This can lead to the transcriptional activation of tumor suppressor genes and the repression of oncogenes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Analysis of Oncogene Transcription Modulation
While comprehensive quantitative data on the effect of this compound on a wide array of oncogenes is still emerging, available studies provide key insights. A notable study involving RNA sequencing (RNA-seq) of the tumor microenvironment in non-small cell lung cancer (NSCLC) treated with this compound (ACY-241) revealed a significant downregulation of a large number of genes in tumor-associated T cells. While the primary focus of this study was on the immune response, the dataset provides a valuable resource for understanding the broader transcriptional effects of this compound.
Furthermore, targeted studies have demonstrated this compound's ability to downregulate key oncogenic factors. In lung cancer cells, this compound has been shown to reduce the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α), a critical oncogene involved in tumor metabolism, angiogenesis, and metastasis. In ovarian cancer models, this compound, in combination with an HDAC8 inhibitor, led to the downregulation of proteins associated with the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, including TWIST1, MMP-9, and ZEB1.
The following table summarizes the inhibitory concentrations of this compound against various HDACs, highlighting its selectivity for HDAC6.
| Target | IC50 (nM) |
| HDAC6 | 2.6 |
| HDAC1 | 35 |
| HDAC2 | 45 |
| HDAC3 | 46 |
| HDAC8 | 137 |
This data indicates that this compound is approximately 13- to 18-fold more selective for HDAC6 over class I HDACs.
Signaling Pathways Modulated by this compound
The transcriptional repression of oncogenes by this compound is not a direct effect but is mediated through the modulation of several key signaling pathways. The inhibition of HDAC6 can influence the activity of various transcription factors and signaling cascades that are critical for oncogenesis.
General Mechanism of HDAC Inhibitor-Mediated Transcriptional Regulation
The primary mechanism by which HDAC inhibitors like this compound alter gene expression is through the modification of chromatin structure.
Caption: General mechanism of HDAC inhibition by this compound.
This compound's Influence on Oncogenic Signaling Pathways
HDAC6 has been implicated in the regulation of several oncogenic signaling pathways. By inhibiting HDAC6, this compound can indirectly influence the activity of these pathways and the transcription of their target genes.
Caption: this compound's modulation of oncogenic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on tumor oncogene transcription.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549 for lung cancer, OVCAR-3 for ovarian cancer).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: After treatment, wash cells with PBS and lyse them using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a NanoDrop spectrophotometer. Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
RT-qPCR: Perform qPCR using a SYBR Green master mix on a real-time PCR system. Use specific primers for the oncogenes of interest (e.g., MYC, HIF1A, TWIST1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against the proteins of interest (e.g., HIF-1α, acetylated-α-tubulin, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a histone mark (e.g., H3K27ac) or a transcription factor overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions enriched for the specific histone mark or transcription factor.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on oncogene transcription.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions [mdpi.com]
- 4. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Citarinostat: A Technical Guide to Its Mechanism and Induction of Tumor Suppressor Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citarinostat (ACY-241) is an orally bioavailable, potent, and selective inhibitor of histone deacetylase 6 (HDAC6).[1] As a targeted epigenetic modulator, it represents a promising therapeutic agent in oncology, particularly for hematological malignancies and solid tumors.[2] Histone deacetylase (HDAC) enzymes are frequently dysregulated in cancer, leading to the inappropriate silencing of tumor suppressor genes through the deacetylation of histone proteins and subsequent chromatin condensation.[3][4] this compound's mechanism of action reverses this process, leading to chromatin remodeling and the re-expression of key tumor suppressor genes that govern cell cycle arrest, apoptosis, and DNA repair.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a second-generation HDAC inhibitor that exhibits high selectivity for HDAC6, a predominantly cytoplasmic, tubulin-deacetylating enzyme.[5] Unlike pan-HDAC inhibitors that target multiple HDAC classes and are often associated with significant toxicity, this compound's selectivity is hypothesized to offer a more favorable safety profile while retaining potent anticancer activity.[1][6] It has been investigated in clinical trials for multiple myeloma, non-small cell lung cancer, and other advanced solid tumors, both as a monotherapy and in combination with other anticancer agents like paclitaxel and pomalidomide.[2][7]
Mechanism of Action: From HDAC6 Inhibition to Gene Expression
The primary mechanism of this compound involves the selective inhibition of HDAC6. This leads to the hyperacetylation of its key substrate, α-tubulin, which affects microtubule stability and protein trafficking.[1][8] However, at higher concentrations, this compound also exhibits activity against Class I HDACs (HDAC1, 2, 3), which are nuclear enzymes responsible for deacetylating histone tails.[2][8]
The inhibition of Class I HDACs is critical for the induction of tumor suppressor genes. The process unfolds as follows:
-
HDAC Inhibition : this compound binds to the active site of HDAC enzymes, preventing them from removing acetyl groups from the lysine residues on histone tails.[3]
-
Histone Hyperacetylation : This leads to an accumulation of acetyl groups, neutralizing the positive charge of the histones and weakening their interaction with negatively charged DNA.
-
Chromatin Remodeling : The condensed, transcriptionally silent chromatin (heterochromatin) relaxes into a more open, accessible conformation (euchromatin).[3]
-
Gene Transcription : This open chromatin structure allows transcription factors and RNA polymerase to access the promoter regions of previously silenced tumor suppressor genes, initiating their transcription.
-
Anti-Tumor Effects : The re-expression of tumor suppressor proteins leads to critical anti-cancer outcomes, including cell cycle arrest and programmed cell death (apoptosis).[3]
Caption: this compound's mechanism for tumor suppressor gene induction.
Quantitative Data
In Vitro Potency and Selectivity
This compound's potency is demonstrated by its low nanomolar IC50 value against HDAC6, with significantly less activity against Class I HDACs, confirming its selectivity.
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 2.6 | 1x |
| HDAC1 | 35 | ~13.5x |
| HDAC2 | 45 | ~17.3x |
| HDAC3 | 46 | ~17.7x |
| HDAC8 | 137 | ~52.7x |
| (Data sourced from MedchemExpress and Selleck Chemicals)[1][5] |
A preclinical study in A2780 ovarian cancer cells provided functional evidence of this selectivity. Treatment with 300 nM this compound for 24 hours led to a marked increase in α-tubulin acetylation (an HDAC6 target), while histone acetylation (a Class I HDAC target) only increased at concentrations exceeding 1 µM.[2][8]
Clinical Trial Data
Clinical studies have evaluated this compound at various doses. A Phase Ib study in combination with paclitaxel for advanced solid tumors established a recommended Phase II dose (RP2D).
| Clinical Trial ID | Phase | Patient Population | This compound Dosing | Key Outcomes |
| NCT02551185 | Ib | Advanced Solid Tumors | 180, 360, 480 mg daily | RP2D: 360 mg daily. 3 Partial Responses (PR), 13 Stable Disease (SD). No dose-limiting toxicities. |
| NCT02635061 | Ib | Advanced NSCLC | 180, 360, 480 mg daily | MTD: 360 mg daily. 1 Complete Response, 5 PRs across all cohorts. Transient increases in histone and tubulin acetylation observed. |
| (Data sourced from clinical trial publications)[2][7][9] |
Induction of Specific Tumor Suppressor Genes
While this compound-specific quantitative gene expression data is limited in the available literature, the mechanism is well-established for the broader class of HDAC inhibitors. By remodeling chromatin, HDAC inhibitors facilitate the expression of critical tumor suppressor genes.
-
p21 (CDKN1A) : A primary target of HDAC inhibitors, p21 is a potent cyclin-dependent kinase inhibitor that halts the cell cycle at the G1/S checkpoint. HDAC inhibitors promote an open chromatin structure at the CDKN1A gene promoter, enhancing its transcription.
-
p53 : Known as the "guardian of the genome," p53 orchestrates cellular responses to DNA damage and stress, including cell cycle arrest and apoptosis. HDAC inhibitors can increase p53 expression and also its activity by promoting its acetylation.
-
PTEN : This tumor suppressor acts as a critical negative regulator of the PI3K/AKT cell survival pathway. HDAC inhibitors have been shown to upregulate PTEN expression, thereby inhibiting pro-survival signaling in cancer cells.
Key Experimental Protocols
Protocol: Assessment of Protein Acetylation by Western Blot
This protocol details the steps to measure the hyperacetylation of α-tubulin (for HDAC6 inhibition) and histones (for Class I HDAC inhibition) in cancer cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., A2780 ovarian cancer) in 6-well plates and allow them to adhere for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 0 nM, 100 nM, 300 nM, 1 µM, 3 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to a concentration of 1-2 µg/µL. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature proteins.
-
Load 20-30 µg of protein per lane onto a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10][11]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
- Primary Antibodies: anti-acetyl-α-tubulin, anti-acetyl-Histone H3, anti-α-tubulin, anti-Histone H3, anti-β-actin (loading control).
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each in TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Analyze band intensity using densitometry software, normalizing acetylated protein levels to total protein and the loading control.
Caption: Experimental workflow for Western Blot analysis.
Protocol: Analysis of Gene Expression by qRT-PCR
This protocol provides a general framework to quantify the mRNA levels of tumor suppressor genes after this compound treatment.
1. Cell Culture and Treatment:
-
Follow the same treatment procedure as described in Section 5.1, Step 1.
2. RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse directly in the well using a lysis buffer containing β-mercaptoethanol (e.g., from an RNeasy Kit).
-
Extract total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA.
-
Assess RNA purity (A260/280 ratio) and concentration using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., CDKN1A, TP53, PTEN), a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green) to ensure primer specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion
This compound is a selective HDAC6 inhibitor with demonstrated preclinical and clinical activity against various cancers. Its primary mechanism of action, particularly its effect on Class I HDACs at therapeutic concentrations, involves histone hyperacetylation and the subsequent re-expression of silenced tumor suppressor genes. This leads to potent anti-proliferative and pro-apoptotic effects. The data presented in this guide underscore the therapeutic potential of this compound and provide a framework for its continued investigation by researchers in the field of oncology and drug development. Further studies quantifying its specific impact on the transcriptome of cancer cells will be invaluable in elucidating the full spectrum of its anti-tumor activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 9. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. epigentek.com [epigentek.com]
A Technical Guide to the Preclinical Investigation of Citarinostat in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data for Citarinostat (formerly ACY-241), a selective histone deacetylase 6 (HDAC6) inhibitor, in the context of solid tumor research. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro and in vivo studies, and outlines the experimental protocols used to generate these data.
Core Mechanism of Action
This compound is an orally available small molecule that demonstrates high selectivity for HDAC6, an enzyme primarily located in the cytoplasm.[1][2] Its mechanism is dose-dependent. At lower concentrations, it selectively inhibits HDAC6, while at higher concentrations, it can also inhibit Class I HDACs.[2][3][4]
-
Selective HDAC6 Inhibition: this compound has a half-maximal inhibitory concentration (IC50) for HDAC6 of 2.6 nM.[2][5] It shows 13 to 18-fold greater selectivity for HDAC6 compared to Class I HDACs (HDAC1, HDAC2, and HDAC3).[2][3] The primary substrate of HDAC6 is α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is thought to disrupt microtubule dynamics, leading to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, cancer cell death (apoptosis).[2][3]
-
Class I HDAC Inhibition: At higher concentrations (exceeding 1 μM in preclinical models), this compound can inhibit nuclear Class I HDACs.[3] This results in the hyperacetylation of histone proteins, leading to chromatin remodeling and altered gene expression.[6] This can suppress the transcription of oncogenes while promoting the expression of tumor suppressor genes, further contributing to its anti-tumor effects.[6]
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
Citarinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citarinostat (ACY-241) is a potent and selective second-generation histone deacetylase 6 (HDAC6) inhibitor that has shown promise as an anticancer agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and development of this compound.
Chemical Structure and Physicochemical Properties
This compound is a hydroxamic acid-containing small molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value | Citation |
| IUPAC Name | 2-((2-chlorophenyl)(phenyl)amino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide | [1][2] |
| Synonyms | ACY-241, HDAC-IN-2 | [1][2] |
| CAS Number | 1316215-12-9 | [1][2] |
| Chemical Formula | C24H26ClN5O3 | [1][2] |
| Molecular Weight | 467.95 g/mol | [1][2] |
| SMILES | ClC1=CC=CC=C1N(C2=CC=CC=C2)C3=NC=C(C=N3)C(NCCCCCCC(NO)=O)=O | [1] |
| Physicochemical Property | Value | Citation |
| Appearance | White to off-white solid | |
| pKa (strongest acidic) | 8.91 | |
| pKa (strongest basic) | 2.49 | |
| Water Solubility | 0.013 mg/mL | |
| DMSO Solubility | ≥ 30 mg/mL | |
| LogP | 3.8 |
Pharmacological Properties
This compound is a highly selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics. Its potent and selective inhibitory activity against HDAC6 distinguishes it from pan-HDAC inhibitors, potentially leading to a more favorable safety profile.
HDAC Inhibitory Activity and Selectivity
The inhibitory activity of this compound against various HDAC isoforms has been characterized in cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| HDAC Isoform | IC50 (nM) | Citation |
| HDAC6 | 2.6 | |
| HDAC1 | 35 | |
| HDAC2 | 45 | |
| HDAC3 | 46 | |
| HDAC8 | 137 |
These data demonstrate that this compound is significantly more potent against HDAC6 compared to other HDAC isoforms, exhibiting approximately 13- to 18-fold selectivity for HDAC6 over Class I HDACs (HDAC1, 2, and 3).
Pharmacokinetics and Pharmacodynamics
Clinical studies have provided insights into the pharmacokinetic and pharmacodynamic profile of this compound in humans.
| Parameter | Observation | Citation |
| Administration | Oral | |
| Dose Escalation | 180 mg, 360 mg, 480 mg once daily | |
| Maximum Tolerated Dose (MTD) | 360 mg once daily (in combination with nivolumab) | |
| Pharmacodynamics | Transient increases in histone and tubulin acetylation levels in peripheral blood mononuclear cells (PBMCs) |
Mechanism of Action
This compound exerts its anticancer effects primarily through the selective inhibition of HDAC6. This inhibition leads to the accumulation of acetylated α-tubulin and histones, which in turn affects various downstream cellular processes and signaling pathways.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression.
-
HIF-1α Pathway: this compound treatment leads to the proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia. This downregulation of HIF-1α can suppress tumor angiogenesis and growth.
-
JAK/STAT Pathway: this compound has been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.
-
PI3K/Akt Pathway: There is evidence to suggest that HDAC inhibitors, including this compound, can impact the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another critical regulator of cell growth, proliferation, and survival.
-
Immune Modulation: By inhibiting HDAC6, this compound can enhance anti-tumor immune responses within the tumor microenvironment.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
In Vitro HDAC6 Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against HDAC6 in a cell-free system.
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant human HDAC6 enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine residue).
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Western Blot Analysis for Protein Acetylation
This protocol describes the detection of changes in α-tubulin and histone acetylation in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549 lung cancer cells) in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetylated-α-tubulin, acetylated-histone H3, total α-tubulin, total histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Conclusion
This compound is a promising, selective HDAC6 inhibitor with a well-defined chemical structure and demonstrated pharmacological activity. Its mechanism of action, involving the hyperacetylation of α-tubulin and histones and the modulation of key cancer-related signaling pathways, provides a strong rationale for its continued investigation as a therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of this targeted therapy.
References
- 1. This compound and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Citarinostat (ACY-241) In Vitro Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citarinostat (ACY-241) is a potent and selective, orally available inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, suggests a more favorable safety profile compared to pan-HDAC inhibitors.[1][5][6] this compound has demonstrated anti-tumor activity in various cancer models, both as a single agent and in combination with other therapies.[7][8][9] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound selectively inhibits HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin.[1][5][6][8] This disruption of microtubule dynamics can interfere with cell division, leading to mitotic arrest and apoptosis.[7][8] At higher concentrations, this compound can also inhibit class I HDACs, resulting in the hyperacetylation of histones, which can alter gene expression and contribute to its anti-cancer effects.[1][5][6][8][10]
Signaling Pathway Diagram
Caption: this compound's primary mechanism involves HDAC6 inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across different HDAC enzymes and cancer cell lines.
Table 1: this compound IC50 Values for HDAC Enzymes
| Target | IC50 (nM) |
| HDAC6 | 2.6 |
| HDAC1 | 35 |
| HDAC2 | 45 |
| HDAC3 | 46 |
| HDAC8 | 137 |
Data sourced from cell-free assays.[1][2]
Table 2: this compound Single Agent Viability IC50 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 4.6 - 6.1 |
| TOV-21G | Ovarian | 4.6 - 6.1 |
| MDA-MB-231 | Breast | 4.6 - 6.1 |
Note: Viability was assessed after 72 hours of treatment.[2][9]
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A2780, TOV-21G, MDA-MB-231)
-
Complete culture medium
-
This compound (ACY-241)
-
DMSO (for stock solution)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve desired final concentrations (e.g., 0.1 µM to 10 µM).[1]
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (ACY-241)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot Analysis
This protocol is used to detect changes in protein expression and acetylation levels (e.g., α-tubulin, histones) following this compound treatment.[13]
Materials:
-
Cancer cell lines
-
This compound (ACY-241)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-Histone H3, anti-α-tubulin, anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 300 nM for 24 hours to detect α-tubulin acetylation)[1][5][6][8]. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein levels, normalizing to a loading control (e.g., GAPDH or total protein).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. rarecancernews.com [rarecancernews.com]
- 5. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 6. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Citarinostat (ACY-241) in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Citarinostat (ACY-241), a selective histone deacetylase 6 (HDAC6) inhibitor, in various preclinical xenograft models of cancer. The following sections detail recommended dosages, administration protocols, and the underlying mechanism of action, supported by data from published studies.
Introduction to this compound (ACY-241)
This compound is an orally bioavailable, potent, and selective inhibitor of HDAC6.[1][2] HDAC6 is a unique cytoplasmic enzyme that plays a crucial role in cell motility, protein degradation, and microtubule dynamics.[3] In various cancers, HDAC6 is often overexpressed and contributes to tumor growth and survival.[4] By selectively inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin and other non-histone proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination with other chemotherapeutic agents, in a range of solid tumor and hematological malignancy models.[2][4]
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various xenograft models as reported in preclinical studies.
Table 1: this compound (ACY-241) Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Administration Route & Schedule | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Mouse Model | 25 mg/kg | Not Specified, 3x/week for 2 weeks | [7] |
Table 2: this compound (ACY-241) Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Combination Agent & Dosage | Administration Route & Schedule | Reference |
| Ovarian Cancer | A2780, TOV-21G | Female Athymic Nude Mice | 50 mg/kg | Paclitaxel (10 mg/kg) | This compound: IP, QD, 5 days/week for 3 weeks. Paclitaxel: IV, QOD x 5 doses | [8] |
| Pancreatic Cancer | MiaPaCa-2 | Female Athymic Nude Mice | 50 mg/kg | Paclitaxel (10 mg/kg) | This compound: IP, QD, 5 days/week for 3 weeks. Paclitaxel: IP, QD x 5 days | [8][9] |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of HDAC6. This leads to a cascade of downstream effects that culminate in cancer cell death. The diagram below illustrates the key signaling pathways affected by this compound.
References
- 1. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 2. rarecancernews.com [rarecancernews.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 7. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Oral Administration of Citarinostat in Laboratory Animals
For Research Use Only. Not for use in humans.
Introduction
Citarinostat, also known as ACY-241, is a potent and selective, orally available inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its mechanism of action involves the inhibition of HDACs, leading to an accumulation of acetylated histones and other proteins like α-tubulin. This alters gene expression, resulting in the inhibition of tumor oncogene transcription and the activation of tumor suppressor genes, which ultimately leads to apoptosis and cell cycle arrest in cancer cells.[1][4][5]
These application notes provide detailed protocols for the preparation and oral administration of this compound in laboratory animals, specifically mice, to support preclinical research in oncology and other areas. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
This compound is a synthetic organic compound with the following properties:
| Property | Value | Reference |
| Synonyms | ACY-241, HDAC-IN-2 | [2][6] |
| Molecular Formula | C₂₄H₂₆ClN₅O₃ | [1] |
| Molecular Weight | 467.95 g/mol | [1] |
| CAS Number | 1316215-12-9 | [1] |
| Appearance | Solid Powder | [7] |
| Solubility | Insoluble in water. Soluble in DMSO (e.g., 37-41 mg/mL). | [1][2][4] |
| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. | [4] |
Mechanism of Action: HDAC6 Inhibition
This compound selectively inhibits HDAC6, a class IIb HDAC that primarily acts on non-histone proteins in the cytoplasm, such as α-tubulin.[2][8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect microtubule stability and intracellular transport.[8] While highly selective for HDAC6, at higher concentrations, this compound can also inhibit class I HDACs, leading to the hyperacetylation of histones and subsequent changes in gene expression that promote anti-tumor effects.[4][8]
Experimental Protocols
4.1 Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration (gavage) in mice. Due to its poor water solubility, a vehicle containing a solubilizing agent (DMSO) and a suspension agent (e.g., corn oil, PEG300) is required.
Materials and Equipment:
-
This compound (ACY-241) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil or Polyethylene glycol 300 (PEG300)
-
Tween 80 (optional, as an emulsifier)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (recommended)
Methodology:
-
Determine Dosing Parameters: Calculate the total amount of this compound and formulation volume needed based on the number of animals, their average weight, and the target dose (mg/kg). A common dosing volume for mice is 5-10 mL/kg.[9]
-
Prepare Stock Solution:
-
Prepare Vehicle: In a separate sterile tube, prepare the final vehicle by mixing the components. The final concentration of DMSO should be kept low (typically ≤5-10%) to avoid toxicity.
-
Final Formulation:
-
While vortexing the vehicle, slowly add the this compound-DMSO stock solution to the vehicle to form a homogenous suspension or solution.
-
For instance, to make a 1 mL formulation, add 50 µL of a 94 mg/mL DMSO stock to 950 µL of corn oil and mix thoroughly.[2]
-
The mixed solution should be used immediately for optimal results.[2] If storage is necessary, it should be brief and protected from light.
-
Example Formulation Compositions:
| Component | Formulation 1 (Oil-based) | Formulation 2 (Aqueous-based) | Purpose |
| DMSO | 5% | 10% | Solubilizing agent |
| Tween 80 | 5% | 10% | Emulsifier/Surfactant |
| PEG300 | - | 40% | Co-solvent/Vehicle |
| Corn Oil | 90% | - | Vehicle |
| Saline/PBS | - | 40% | Vehicle |
Note: The optimal formulation may vary. It is crucial to conduct a pilot study to ensure the stability and tolerability of the chosen vehicle and formulation.
4.2 Protocol 2: Oral Administration (Gavage) Procedure in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via oral gavage. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[10]
Materials and Equipment:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped, straight or curved). Flexible tubing is often preferred to minimize injury risk.[11][12]
-
1 mL syringes
-
Animal scale
Recommended Gavage Volumes for Mice:
| Body Weight (g) | Ideal Volume (mL) | Maximum Volume (mL) |
| 20 - 25 | 0.1 - 0.125 | 0.25 |
| 25 - 30 | 0.125 - 0.15 | 0.3 |
| 30 - 35 | 0.15 - 0.175 | 0.35 |
| Based on a recommended volume of 5 mL/kg. Volumes should not typically exceed 10 mL/kg.[9] |
Methodology:
-
Animal Preparation:
-
Weigh the mouse immediately before dosing to calculate the precise volume.
-
Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Attach the syringe containing the calculated dose to the gavage needle.
-
Gently insert the ball-tipped needle into the mouth, passing it along the side of the mouth over the tongue.
-
Advance the needle smoothly into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus/stomach, dispense the formulation slowly and steadily.
-
Withdraw the needle carefully in a single, smooth motion.
-
-
Post-Administration Monitoring:
Experimental Workflow
The overall process from preparation to administration follows a logical sequence to ensure accuracy, safety, and efficacy.
Pharmacokinetic Data
Pharmacokinetic parameters provide insight into the absorption, distribution, metabolism, and excretion of this compound. The following data is from a Phase Ib clinical study in humans and may be used to inform preclinical study design.[8]
| Dose Group (Oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (hr*ng/mL) | t½ (hr) |
| 180 mg | 208 | 2.0 | 1140 | 3.5 |
| 360 mg | 413 | 1.8 | 2400 | 3.8 |
| 480 mg | 436 | 2.0 | 2750 | 3.5 |
| Data from a study in patients with advanced solid tumors. Exposure (Cmax and AUC) appeared to saturate above the 360 mg dose.[8] Note that oral bioavailability of HDAC inhibitors can vary significantly between species.[13] |
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Carinostat (ACY-241) | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Histone Acetylation Following Citarinostat Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin structure and increased transcriptional activity.[1] Histone deacetylases (HDACs) are enzymes that remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[2]
Citarinostat (ACY-241) is an orally available and selective inhibitor of HDAC6, with activity against Class I HDACs at higher concentrations.[3][4] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] This application note provides a detailed protocol for the detection and semi-quantitative analysis of histone acetylation in cultured cells treated with this compound using the Western blot technique.
Principle
The Western blot protocol described here enables the detection of changes in global histone acetylation levels in response to this compound treatment. The workflow involves treating cultured cells with this compound, followed by histone protein extraction. The extracted histones are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. Specific acetylated histones are detected using primary antibodies that recognize acetylated lysine residues on histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection. The intensity of the resulting bands provides a semi-quantitative measure of the level of histone acetylation.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits HDACs, leading to increased histone acetylation and relaxed chromatin.
Caption: Western blot workflow for detecting histone acetylation after this compound treatment.
Quantitative Data Summary
The following table summarizes recommended starting concentrations and treatment times for this compound based on published data. Researchers should optimize these conditions for their specific cell line and experimental goals.
| Parameter | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| This compound | A2780 (Ovarian Cancer) | > 1 µM | 24 hours | Increased histone H3 acetylation | [3] |
| This compound | Peripheral Blood Mononuclear Cells (in vivo) | 360 mg (once daily) | N/A | Highest levels of histone acetylation | [5] |
Detailed Experimental Protocol
Materials and Reagents
-
Cell Culture: Appropriate cell line and complete culture medium.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Reagents for Histone Extraction:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.
-
0.2 N Hydrochloric Acid (HCl)
-
-
Reagents for SDS-PAGE and Western Blot:
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE Gels (e.g., 15% acrylamide for good resolution of histones)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membrane (0.2 µm pore size is recommended for low molecular weight proteins like histones)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-Acetyl-Histone H3 (e.g., targeting acetylated K9/K14)
-
Anti-Acetyl-Histone H4
-
Anti-Total Histone H3 or Anti-β-actin (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., Chemidoc)
-
Protocol
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to attach overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).
-
Histone Extraction (Acid Extraction Method): a. After treatment, wash cells twice with ice-cold PBS. b. Scrape cells in ice-cold PBS and centrifuge at 200 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in TEB (1 mL per 10^7 cells) and lyse on ice for 10 minutes with gentle mixing. d. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei. e. Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells). f. Incubate overnight at 4°C with gentle rotation to extract histones. g. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the debris. h. Transfer the supernatant containing the histones to a new tube.
-
Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE: a. Dilute the histone extracts with 2X Laemmli sample buffer to a final concentration of 1 µg/µL. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 10-20 µg) per lane of a 15% SDS-PAGE gel. Include a protein ladder. d. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A 0.2 µm pore size membrane is recommended for efficient capture of histones.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-Acetyl-Histone H3, diluted in Blocking Buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. b. Capture the chemiluminescent signal using an imaging system. c. For semi-quantitative analysis, measure the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone bands to the intensity of the total histone H3 or β-actin loading control bands.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Confirm transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. Use a 0.2 µm pore size membrane. | |
| Primary or secondary antibody concentration is too low | Increase the antibody concentration or incubation time. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., switch from milk to BSA or vice versa). |
| Antibody concentration is too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Multiple non-specific bands | Antibody is not specific | Use a different, more specific primary antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This application note provides a comprehensive protocol for the detection of histone acetylation changes induced by this compound treatment using Western blot analysis. By following this detailed methodology, researchers can effectively assess the epigenetic impact of this HDAC inhibitor, contributing to a better understanding of its mechanism of action and its potential in drug development. Careful optimization of experimental conditions, particularly this compound concentration and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 2. The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
Citarinostat for Immunoprecipitation of HDAC6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic development. Citarinostat (ACY-241) is a potent and selective inhibitor of HDAC6, demonstrating significant promise in preclinical and clinical studies. Beyond its therapeutic applications, the high affinity and selectivity of this compound can be leveraged as a molecular tool for the specific immunoprecipitation (IP) of HDAC6 from complex biological mixtures. This application note provides detailed protocols and supporting data for the use of this compound in the affinity-based isolation of HDAC6 for downstream applications such as the identification of interacting proteins and the study of post-translational modifications.
Quantitative Data Summary
The selectivity and potency of this compound are critical for its utility in specific HDAC6 immunoprecipitation. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 2.6 | - |
| HDAC1 | 35 | ~13-fold |
| HDAC2 | 45 | ~17-fold |
| HDAC3 | 46 | ~18-fold |
| HDAC8 | 137 | ~53-fold |
Data compiled from multiple sources indicating the high selectivity of this compound for HDAC6 over other HDAC isoforms.[1][2][3][4][5]
Table 2: Recommended Concentration Ranges for Cellular Assays and Immunoprecipitation
| Application | Recommended this compound Concentration | Notes |
| Selective HDAC6 inhibition in cells | 100 - 500 nM | Treatment of A2780 ovarian cancer cells with 300 nM this compound for 24 hours leads to increased α-tubulin hyperacetylation.[1][6][7] |
| Pan-HDAC inhibition in cells | > 1 µM | Higher concentrations can lead to the inhibition of Class I HDACs.[6][8] |
| Immunoprecipitation (Affinity Pull-down) | 1 - 10 µM | Empirically determined starting range. Higher concentrations may be necessary to ensure efficient capture of HDAC6. |
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of HDAC6 using this compound. This method is adapted from standard affinity pull-down and immunoprecipitation protocols.
Protocol 1: this compound-Based Affinity Pull-Down of HDAC6 from Cell Lysates
Objective: To isolate HDAC6 and its interacting partners from cell lysates using biotinylated this compound and streptavidin-conjugated beads.
Materials:
-
Cells expressing endogenous or overexpressed HDAC6
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease and Phosphatase Inhibitor Cocktails
-
Biotinylated this compound (custom synthesis may be required)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Non-biotinylated this compound (for competition control)
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 2X Laemmli sample buffer or a non-denaturing elution buffer (e.g., high salt or low pH, depending on downstream application)
-
Microcentrifuge tubes
-
Rotating wheel or shaker at 4°C
Procedure:
-
Cell Lysis: a. Culture and harvest cells. Wash the cell pellet twice with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Bead Preparation: a. Resuspend the streptavidin-conjugated beads. b. Transfer a sufficient amount of bead slurry to a new microcentrifuge tube. c. Wash the beads three times with Lysis Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 500 x g) for 1 minute.
-
Binding of Biotinylated this compound to Beads: a. Resuspend the washed beads in Lysis Buffer. b. Add biotinylated this compound to a final concentration of 1-10 µM. c. Incubate for 1 hour at 4°C on a rotating wheel. d. Wash the beads three times with Lysis Buffer to remove unbound biotinylated this compound.
-
Immunoprecipitation: a. To the this compound-conjugated beads, add 1-2 mg of cell lysate. b. For a competition control, pre-incubate a separate aliquot of cell lysate with a 100-fold molar excess of non-biotinylated this compound for 30 minutes at 4°C before adding the this compound-conjugated beads. c. Incubate the lysate with the beads for 2-4 hours or overnight at 4°C on a rotating wheel.
-
Washing: a. Pellet the beads (using a magnetic stand or centrifugation). b. Discard the supernatant (unbound fraction). c. Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads completely and incubate for 5 minutes before pelleting.
-
Elution: a. After the final wash, remove all residual supernatant. b. To elute the bound proteins, add 2X Laemmli sample buffer directly to the beads and boil for 5-10 minutes. c. Alternatively, use a non-denaturing elution buffer if the protein activity is to be preserved for downstream assays. d. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HDAC6 antibody to confirm successful immunoprecipitation. b. The eluate can also be subjected to mass spectrometry for the identification of interacting proteins.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-based immunoprecipitation of HDAC6.
HDAC6 Signaling and Interactions
Caption: Key signaling interactions of HDAC6 targeted by this compound.
Conclusion
This compound is a valuable tool for the selective immunoprecipitation of HDAC6. Its high potency and selectivity enable the efficient capture of HDAC6 from complex biological samples, facilitating the study of its protein-protein interactions and post-translational modifications. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of HDAC6 biology.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Carinostat (ACY-241) | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | HDAC | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Citarinostat in Non-Small Cell Lung Cancer (NSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citarinostat (ACY-241) is an orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[2][3] Unlike pan-HDAC inhibitors, which can be limited by toxicity, this compound's selectivity for HDAC6 offers the potential for a more favorable safety profile while retaining anti-tumor activity.[2][4] Preclinical studies have demonstrated that HDAC6 inhibition can impair tumor growth in non-small cell lung cancer (NSCLC) models, suggesting its therapeutic potential in this setting.[2][5] Furthermore, this compound has been investigated in clinical trials for advanced NSCLC, notably in combination with immunotherapy.[2][3]
These application notes provide a comprehensive overview of the use of this compound in preclinical NSCLC models, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of relevant data.
Mechanism of Action
This compound selectively inhibits HDAC6, a primarily cytoplasmic enzyme, with significantly less activity against class I HDACs at lower concentrations.[1][4] The primary substrate of HDAC6 is α-tubulin, and its inhibition leads to hyperacetylation of tubulin.[1][4] This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] In NSCLC, HDAC6 has been implicated in several oncogenic pathways. Inhibition of HDAC6 has been shown to downregulate Notch1 signaling, a pathway involved in NSCLC proliferation and survival.[5] Additionally, HDAC6 inhibition can lead to the degradation of checkpoint kinase 1 (Chk1), a key protein in the DNA damage response, potentially sensitizing cancer cells to DNA-damaging agents.[6]
Signaling Pathway of this compound in NSCLC
Caption: this compound inhibits HDAC6, leading to multiple anti-cancer effects in NSCLC.
Data Presentation
In Vitro Efficacy of this compound
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound (ACY-241) | HDAC6 | 2.6 | - | Cell-free | [1][2] |
| HDAC1 | 35 | - | Cell-free | [2] | |
| HDAC2 | 45 | - | Cell-free | [2] | |
| HDAC3 | 46 | - | Cell-free | [1][2] | |
| HDAC8 | 137 | - | Cell-free | [2] |
In Vivo Efficacy of HDAC6 Inhibition in NSCLC Model
| Compound | Model | Dosing | Outcome | Reference |
| ACY1215 (Ricolinostat) | Syngeneic mouse model (LL2 lung carcinoma) | Not specified | Significantly reduced tumor growth rate | [5] |
Note: Data for the closely related HDAC6 inhibitor ACY1215 is presented as a proxy for the in vivo anti-tumor activity of selective HDAC6 inhibition in an NSCLC model.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of NSCLC cell lines (e.g., A549, H1299).
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (ACY-241)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, AlamarBlue)
-
Plate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for Acetyl-α-tubulin
This protocol is for detecting the pharmacodynamic effect of this compound on its direct substrate, α-tubulin.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound (ACY-241)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo NSCLC Xenograft Model
This protocol describes the establishment of a subcutaneous NSCLC xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NSCLC cell line (e.g., A549, H1299)
-
Matrigel (optional)
-
This compound (ACY-241)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Harvest NSCLC cells and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. Include a vehicle control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical workflow for the preclinical assessment of this compound in NSCLC models.
Conclusion
This compound represents a promising therapeutic agent for NSCLC by selectively targeting HDAC6. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of non-small cell lung cancer.
References
- 1. Histone Deacetylase Inhibition in Non-small Cell Lung Cancer: Hype or Hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 4. Scholars@Duke publication: Effects of downregulated HDAC6 expression on the proliferation of lung cancer cells. [scholars.duke.edu]
- 5. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 Regulates Radiosensitivity of Non-Small Cell Lung Cancer by Promoting Degradation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Citarinostat in Melanoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citarinostat (ACY-241) is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) that has shown promise in preclinical and clinical studies for the treatment of various cancers, including melanoma. By selectively targeting HDAC6, this compound modulates the acetylation of non-histone proteins, such as α-tubulin, leading to anti-tumor effects including cell cycle arrest, apoptosis, and enhancement of anti-tumor immunity. This document provides detailed application notes and experimental protocols for the use of this compound in melanoma research, aimed at facilitating further investigation into its therapeutic potential.
Introduction
Melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies. Epigenetic modifications, particularly histone acetylation, have emerged as key regulators of gene expression and cellular processes involved in cancer progression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, and their dysregulation is implicated in various cancers. This compound's selectivity for HDAC6 offers a targeted approach to modulate cellular pathways crucial for melanoma cell proliferation and survival, with a potentially favorable safety profile compared to pan-HDAC inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 | Incubation Time | Reference |
| BV-173 | Leukemia | CellTiter-Glo | 0.9 µM | 72h | [1] |
| Jurkat | Leukemia | CellTiter-Glo | 1.2 µM | 72h | |
| MM1.S | Multiple Myeloma | Cell Viability | 1.52 µM | 72h | |
| A2780 | Ovarian Cancer | Western Blot (Ac-Tubulin) | ~300 nM | 24h | [2][3] |
| A375 | Melanoma | Cell Viability (MTT) | To be determined | 72h | |
| SK-MEL-28 | Melanoma | Cell Viability (MTT) | To be determined | 72h |
Note: IC50 values for A375 and SK-MEL-28 with this compound are not yet publicly available and need to be determined experimentally using the provided protocol.
Table 2: In Vivo Efficacy of this compound (Clinical Trial Data)
| Cancer Type | Combination Agent | This compound Dose | Schedule | Outcome | Clinical Trial ID | Reference |
| Advanced Solid Tumors | Paclitaxel | 180, 360, 480 mg (oral, QD) | Days 1-21 of 28-day cycle | 3 PRs, 13 SDs (n=20) | NCT02551185 | [3][4] |
| Advanced NSCLC | Nivolumab | 180, 360, 480 mg (oral, QD) | 28-day cycle | 1 CR, 5 PRs, 2 SDs (n=11) | NCT02635061 | [5] |
PR: Partial Response, SD: Stable Disease, CR: Complete Response, NSCLC: Non-Small Cell Lung Cancer, QD: Once Daily
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines (e.g., A375, SK-MEL-28).
Materials:
-
Melanoma cell lines (A375, SK-MEL-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. Final concentrations should range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in melanoma cells following this compound treatment.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed melanoma cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression and acetylation of proteins in the HDAC6 signaling pathway.
Materials:
-
Melanoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-HDAC6, anti-acetyl-α-tubulin, anti-α-tubulin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Protocol:
-
Seed melanoma cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-HDAC6 (1:1000), anti-acetyl-α-tubulin (1:1000), anti-α-tubulin (1:2000), anti-cleaved PARP (1:1000), anti-β-actin (1:5000).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or α-tubulin).
In Vivo Melanoma Xenograft Study
This protocol outlines a basic efficacy study of this compound in a mouse xenograft model of human melanoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
A375 or other suitable melanoma cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., corn oil with DMSO)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10⁶ A375 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound for oral gavage or intraperitoneal injection at a dose of 50 mg/kg.
-
Administer this compound or vehicle to the respective groups daily or as determined by tolerability studies.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Visualizations
Caption: A general workflow for evaluating this compound in melanoma research.
Caption: this compound's mechanism of action in melanoma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 4. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of Citarinostat at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Citarinostat (also known as ACY-241) at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound at high concentrations?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). At low nanomolar concentrations, it primarily inhibits HDAC6, leading to hyperacetylation of its substrates, such as α-tubulin. However, at higher concentrations (typically above 1 µM), this compound loses its selectivity and begins to inhibit Class I HDACs, including HDAC1, HDAC2, and HDAC3.[1][2][3][4] This can lead to broader effects on gene expression and cellular processes. Additionally, as a hydroxamic acid-based HDAC inhibitor, this compound may potentially inhibit other metalloenzymes, with metallo-beta-lactamase domain-containing protein 2 (MBLAC2) being a common off-target for this class of inhibitors.[5]
Q2: At what concentration does this compound start to show off-target activity against Class I HDACs?
A2: In cell-based assays, off-target effects on Class I HDACs, evidenced by the hyperacetylation of histone H3, are typically observed at this compound concentrations above 1 µM.[2][3][4] In contrast, selective inhibition of HDAC6, measured by α-tubulin hyperacetylation, can be seen at concentrations as low as 300 nM.[1][3][4]
Q3: What are the potential phenotypic consequences of off-target inhibition at high this compound concentrations?
A3: Off-target inhibition of Class I HDACs can lead to a variety of phenotypic changes that may confound experimental results. These can include cell cycle arrest, induction of apoptosis, and broad changes in gene transcription.[6] Inhibition of other potential off-targets like MBLAC2 could lead to effects on lipid metabolism and extracellular vesicle formation.[5] Therefore, it is crucial to use the lowest effective concentration of this compound to maintain selectivity for HDAC6 if that is the intended target.
Q4: How can I confirm if the observed effects in my experiment are due to on-target HDAC6 inhibition or off-target effects?
A4: To differentiate between on-target and off-target effects, you can perform several control experiments:
-
Dose-response studies: A hallmark of off-target effects is their appearance at higher concentrations. Perform a wide dose-response curve to identify the concentration at which the desired effect is observed without engaging off-targets.
-
Use of a structurally different HDAC6 inhibitor: Comparing the effects of this compound with another selective HDAC6 inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to HDAC6 inhibition.
-
HDAC6 knockdown/knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate HDAC6 expression. If the phenotype observed with this compound is recapitulated in HDAC6-depleted cells, it is likely an on-target effect.
-
Western blotting for specific markers: Assess the acetylation status of both HDAC6-specific substrates (α-tubulin) and Class I HDAC substrates (histone H3). This will allow you to monitor the concentration-dependent engagement of on- and off-targets.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity or apoptosis at concentrations intended to be selective for HDAC6. | The "selective" concentration may still be too high for your specific cell line, leading to off-target Class I HDAC inhibition. | Perform a detailed dose-response curve to determine the optimal concentration that inhibits HDAC6 (measure α-tubulin acetylation) without significantly affecting Class I HDACs (measure histone H3 acetylation). Consider using a lower concentration for a longer duration. |
| Observed phenotype does not correlate with known functions of HDAC6. | The phenotype might be a result of inhibiting an unknown off-target. As a hydroxamic acid, this compound could inhibit other metalloenzymes. | Investigate potential off-targets like MBLAC2.[5] Use a structurally unrelated HDAC6 inhibitor as a control. Employ target validation techniques like genetic knockdown of HDAC6 to confirm the phenotype. |
| Inconsistent results between experiments. | Cellular health, passage number, and confluency can affect the cellular response to HDAC inhibitors. High concentrations of this compound can also induce cellular stress, leading to variability. | Standardize your cell culture conditions. Ensure cells are healthy and in the exponential growth phase. Use the lowest effective concentration of this compound to minimize stress-related artifacts. |
| Difficulty in interpreting Western blot results for acetylation. | Antibody specificity and sensitivity can be an issue. Also, the timing of sample collection post-treatment is critical as acetylation changes can be dynamic. | Use well-validated antibodies for acetylated α-tubulin and acetylated histone H3. Perform a time-course experiment to determine the optimal time point for observing maximal acetylation changes for both on- and off-targets. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (nM) | Reference(s) |
| HDAC6 | 2.6 | [1][2] |
| HDAC1 | 35 | [2] |
| HDAC2 | 45 | [2] |
| HDAC3 | 46 | [1][2] |
| HDAC8 | 137 | [2] |
Table 2: Concentration-Dependent Cellular Activity of this compound
| Concentration | Primary Effect | Biomarker | Reference(s) |
| 300 nM | Selective HDAC6 inhibition | Increased α-tubulin acetylation | [1][3][4] |
| > 1 µM | Inhibition of Class I HDACs | Increased histone H3 acetylation | [2][3][4] |
Key Experimental Protocols
Protocol 1: Biochemical Assay for HDAC Inhibition
This protocol outlines a general procedure for determining the IC50 of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound serial dilutions
-
384-well black plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme and this compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its targets in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS (phosphate-buffered saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein (e.g., HDAC6, HDAC1)
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a high concentration of this compound for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Concentration-dependent effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Citarinostat instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Citarinostat in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation upon dissolving this compound or diluting a stock solution is a common issue related to its solubility. Here are several steps to troubleshoot this problem:
-
Ensure Proper Dissolution of Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Sonication is often recommended to aid dissolution.[1] Ensure the powder is fully dissolved before making further dilutions.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-logged DMSO can significantly reduce the solubility of many organic compounds. Always use fresh, anhydrous DMSO to prepare your stock solutions.
-
Pre-warm Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, pre-warming both the stock solution and the diluent to 37°C can help prevent precipitation that can occur at lower temperatures.[1]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous solution. It is recommended to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous experimental medium.[1] For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first dilute it to 1 mM in DMSO, and then add a small volume of this intermediate dilution to your cell culture medium.[1]
-
Ultrasonication: If precipitation occurs during dilution, gentle ultrasonic heating can help to redissolve the compound.[1]
Q2: How should I store my this compound powder and stock solutions to ensure stability?
A2: Proper storage is critical to maintaining the integrity of this compound. Different storage conditions are recommended for the powdered form and solutions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
-
Tightly Sealed Vials: Ensure that the vials for both powder and solutions are tightly sealed to prevent exposure to moisture and air.
Q3: I am concerned that my this compound may be degrading in my experiment. What are the likely causes and how can I investigate this?
A3: this compound, like other hydroxamic acid-based histone deacetylase (HDAC) inhibitors, can be susceptible to chemical degradation, particularly in aqueous solutions. The primary suspected pathway of degradation is hydrolysis.
-
Hydrolysis: The hydroxamic acid functional group is known to be susceptible to hydrolysis, which would cleave the molecule, rendering it inactive as an HDAC inhibitor. This process can be influenced by pH and the presence of certain enzymes in complex biological media.
-
Light and Temperature: Prolonged exposure to light and elevated temperatures can also contribute to the degradation of small molecules. It is advisable to protect this compound solutions from light and to minimize the time they are kept at room temperature.
To investigate potential degradation, you can perform a stability study under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected bioactivity | This compound degradation in solution. | Prepare fresh stock and working solutions. Perform a stability check of your solution under experimental conditions (see protocol below). Ensure proper storage of stock solutions. |
| Inaccurate initial concentration. | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. | |
| Precipitation in cell culture media | Poor solubility in aqueous media. | Follow the recommended dilution procedures (pre-warming, stepwise dilution).[1] Decrease the final concentration of DMSO in your culture medium, if possible. |
| Variability between experiments | Inconsistent preparation of this compound solutions. | Standardize your protocol for dissolving and diluting this compound. Use fresh aliquots of stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for researchers to assess the stability of this compound in their specific experimental solutions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining in a solution over time under specific storage or experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile, water, and formic acid
-
Autosampler vials
Procedure:
-
Prepare a this compound Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.
-
Prepare Test Solutions: Dilute the this compound stock solution in your experimental buffer or medium to the final working concentration you typically use. Prepare enough volume for all time points.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system. This will serve as your baseline (100% intact compound).
-
Incubate Samples: Store the remaining test solution under the conditions you wish to evaluate (e.g., 37°C for cell culture experiments, room temperature on the benchtop, etc.). Protect from light if that is a variable of concern.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from your incubating test solution. Dilute as necessary and analyze by HPLC.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute this compound and any potential degradation products. An example could be: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (this may need to be determined by a UV scan, but a common wavelength for similar compounds is around 260 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample.
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Potential Degradation Pathway of this compound
This compound contains a hydroxamic acid and an amide bond, both of which are susceptible to hydrolysis. The following diagram illustrates the potential primary hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for assessing the stability of this compound in a laboratory setting.
Caption: Workflow for this compound stability testing.
Troubleshooting Logic for this compound Instability
This diagram provides a logical flow for troubleshooting unexpected experimental results that may be due to this compound instability.
Caption: Troubleshooting flowchart for this compound.
References
Citarinostat Experimental Results: A Technical Support Center
Welcome to the technical support center for Citarinostat (ACY-241), a selective Histone Deacetylase 6 (HDAC6) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Unexpected Cytotoxicity in a Resistant Cell Line
Question: I am observing significant cytotoxicity with this compound in my cancer cell line, even though we have knocked out/down HDAC6, the primary target. Why is this happening?
Answer: This is a well-documented phenomenon with several potential explanations. While this compound is a selective HDAC6 inhibitor, its cytotoxic effects are not always solely dependent on this target.[1]
Potential Explanations:
-
Off-Target Effects: this compound, like many small molecule inhibitors, can have off-target effects, meaning it interacts with other cellular proteins besides HDAC6.[1] These unintended interactions may be responsible for the observed cytotoxicity. One identified off-target for several HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).
-
Inhibition of Class I HDACs at Higher Concentrations: this compound exhibits selectivity for HDAC6 at lower concentrations. However, at higher doses (typically exceeding 1 µM in cell culture), it can also inhibit Class I HDACs (HDAC1, 2, and 3).[2][3] Inhibition of these HDACs has broad effects on gene expression and can induce cell death.
-
Cellular Context and Compensatory Pathways: The genetic and epigenetic landscape of your specific cell line can influence its response. There may be compensatory mechanisms or vulnerabilities that are exposed upon this compound treatment, independent of HDAC6 status.
Troubleshooting Steps:
-
Confirm HDAC6 Knockout/Knockdown: Verify the absence of HDAC6 protein expression in your experimental model using Western blot or qPCR.
-
Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of this compound concentrations. This will help determine if the cytotoxicity is only occurring at higher concentrations, which would be consistent with Class I HDAC inhibition.
-
Assess Class I HDAC Inhibition: At the effective cytotoxic concentrations, analyze the acetylation status of Class I HDAC substrates, such as histone H3 at lysine 9 (H3K9ac). An increase in H3K9ac would suggest off-target Class I HDAC inhibition.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the off-target protein to see if it mitigates the cytotoxic effects of this compound.
Experimental Workflow for Investigating Unexpected Cytotoxicity:
Caption: Workflow for troubleshooting unexpected this compound cytotoxicity.
FAQ 2: Lack of Increased α-Tubulin Acetylation
Question: I've treated my cells with this compound, but I'm not seeing the expected increase in acetylated α-tubulin via Western blot. What could be the reason?
Answer: An absence of a detectable increase in acetylated α-tubulin can stem from several factors, ranging from the kinetics of the biological response to technical aspects of the experiment.
Potential Explanations:
-
Transient Acetylation: The increase in tubulin acetylation following this compound treatment can be transient.[4][5] The peak of acetylation may have been missed depending on your chosen time point for cell lysis.
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit HDAC6 in your specific cell line. Cell lines can have different sensitivities and drug uptake efficiencies.
-
Rapid Deacetylation by Other HDACs: Although this compound is selective for HDAC6, other HDACs or sirtuins might compensate and deacetylate tubulin, especially if the treatment duration is long.
-
Technical Issues with Western Blotting: Detection of acetylated proteins can be challenging. Issues with antibody quality, buffer composition, or protein transfer can all lead to weak or no signal.[6][7]
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment, harvesting cells at multiple time points (e.g., 1, 4, 8, 12, and 24 hours) after this compound treatment to identify the peak of α-tubulin acetylation.
-
Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 5 µM) for the optimal time point determined above to ensure you are using an effective dose.
-
Include a Positive Control: Use a known pan-HDAC inhibitor, such as Trichostatin A (TSA), as a positive control to ensure that your detection system for acetylated tubulin is working correctly.[8][9]
-
Optimize Western Blot Protocol:
-
Ensure your lysis buffer contains a pan-HDAC inhibitor (like TSA and sodium butyrate) to prevent deacetylation during sample preparation.[7]
-
Use a high-quality, validated antibody for acetylated α-tubulin.
-
Optimize antibody concentrations and incubation times.
-
Confirm efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S.
-
Experimental Workflow for Optimizing Acetylation Detection:
Caption: Workflow for optimizing the detection of α-tubulin acetylation.
FAQ 3: Acquired Resistance to this compound
Question: My cell line was initially sensitive to this compound, but after prolonged culture with the drug, it has become resistant. What are the potential mechanisms of this acquired resistance?
Answer: Acquired resistance to HDAC inhibitors is a significant challenge. Cancer cells can adapt to the presence of the drug through various mechanisms.[10]
Potential Explanations:
-
Upregulation of Drug Efflux Pumps: Cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[10]
-
Epigenetic Compensation: Cancer cells can develop resistance by activating alternative epigenetic pathways to counteract the effects of HDAC inhibition. This could involve changes in DNA methylation or other histone modifications to maintain a pro-survival gene expression program.[10]
-
Activation of Compensatory Signaling Pathways: Cells may upregulate pro-survival signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, to bypass the cytotoxic effects of this compound.[10]
-
Altered Expression of Apoptotic Proteins: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., BAX, BAK), tipping the balance towards cell survival.[10]
Troubleshooting and Investigative Steps:
-
Verify Resistance: Confirm the shift in IC50 value of your resistant cell line compared to the parental, sensitive line using a cell viability assay.
-
Analyze Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known ABC transporter inhibitor (e.g., Verapamil) to assess whether drug efflux is increased in the resistant cells.
-
Assess Compensatory Pathways: Perform Western blotting to compare the activation status (i.e., phosphorylation) of key proteins in pro-survival pathways (e.g., p-AKT, p-ERK) between the sensitive and resistant cell lines.
-
Profile Apoptotic Proteins: Compare the expression levels of key pro- and anti-apoptotic proteins in the sensitive versus resistant cells using Western blot or qPCR.
-
Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified resistance mechanism (e.g., an AKT inhibitor if the PI3K/AKT pathway is upregulated).
Logical Relationship of Acquired Resistance Mechanisms:
Caption: Potential mechanisms leading to acquired this compound resistance.
Data Summary
Table 1: this compound (ACY-241) Selectivity and Potency
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 2.6 | - |
| HDAC1 | 35 | ~13-fold |
| HDAC2 | 45 | ~17-fold |
| HDAC3 | 46 | ~18-fold |
| HDAC8 | 137 | ~53-fold |
Source: Data compiled from publicly available information.[11]
Table 2: Clinical Observations of this compound in Combination Therapies
| Combination | Phase | Key Finding |
| This compound + Paclitaxel | Ib | Acceptable safety profile with no unexpected toxicities. Recommended Phase II dose of 360 mg daily.[2] |
| This compound + Nivolumab | Ib | Maximum tolerated dose of 360 mg. Transient increases in histone and tubulin acetylation observed.[4][12] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated and Total α-Tubulin
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor cocktail (e.g., 10 mM sodium butyrate, 10 µM Trichostatin A).
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C, diluted in the blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane (if necessary) and re-probe for total α-tubulin and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Signaling Pathway
This compound's Primary Mechanism of Action
Caption: this compound inhibits HDAC6, leading to downstream effects.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Citarinostat Resistance Mechanisms: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Citarinostat in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its primary mechanism involves blocking the enzymatic activity of HDAC6, which leads to an accumulation of acetylated proteins within the cell. A key substrate of HDAC6 is α-tubulin; its hyperacetylation disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] Unlike pan-HDAC inhibitors, this compound shows significantly less activity against class I HDACs at therapeutic concentrations, which is thought to contribute to a more favorable safety profile.[1][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While direct, clinically validated resistance mechanisms to this compound are still under investigation, several potential mechanisms can be extrapolated from studies of other HDAC inhibitors and related targeted therapies. These include:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of HDAC6 inhibition. For example, upregulation of the Bruton's tyrosine kinase (BTK) pathway has been observed in lymphoma cell lines resistant to the selective HDAC6 inhibitor Ricolinostat.[4]
-
Alterations in Non-Histone Protein Acetylation: Resistance may be associated with changes in the acetylation status of other HDAC6 substrates beyond α-tubulin, such as the chaperone protein HSP90. Deacetylation of HSP90 is crucial for its function in stabilizing numerous client proteins involved in cell growth and survival.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of resistance to various anti-cancer drugs.[6][7]
-
Epigenetic Reprogramming: Cancer cells can undergo broader epigenetic changes that promote survival in the presence of an HDAC inhibitor. This may involve alterations in the expression of other HDAC isoforms or modifications to histone methylation patterns that counteract the effects of this compound.[8]
Q3: How can I confirm that this compound is engaging its target in my cellular model?
Target engagement can be confirmed by observing the hyperacetylation of HDAC6's primary substrate, α-tubulin. This can be readily assessed by Western blot analysis. A time-course and dose-response experiment will help to characterize the pharmacodynamics of this compound in your specific cell line.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in long-term cultures.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to compare the IC50 value of the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Assess Target Engagement: Use Western blotting to check the acetylation levels of α-tubulin in both sensitive and resistant cells after this compound treatment. If α-tubulin acetylation is still induced in the resistant line, it suggests that the resistance mechanism is downstream of HDAC6 inhibition.
-
Investigate Bypass Pathways: Based on the cancer type, investigate the activation status of known survival pathways (e.g., PI3K/AKT, MAPK, BTK) in resistant versus sensitive cells using phosphospecific antibodies for Western blotting or proteomic approaches.
-
Evaluate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) in a flow cytometry-based efflux assay to determine if there is increased pump activity in the resistant cells.
Problem 2: High variability in experimental results with this compound.
Possible Cause: Issues with drug stability, cell line heterogeneity, or assay conditions.
Troubleshooting Steps:
-
Drug Preparation and Storage: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Line Authentication: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Assay Optimization: Standardize cell seeding densities and treatment durations. Ensure that cells are in the logarithmic growth phase during drug treatment.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines (Literature-derived)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BV-173 | Leukemia | 900 | [2] |
| Fibroblast | Normal Tissue | 5700 | [2] |
| A2780 | Ovarian Cancer | Not specified, but effective at 300 nM | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay with a range of this compound concentrations on the parental cell line to determine the initial IC50 value.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Monitor: Continue this stepwise increase in drug concentration. Monitor the cells for changes in morphology and doubling time. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.
-
Establishment of Resistant Line: After several months of continuous culture, a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) is considered resistant.
-
Characterization: Confirm the degree of resistance by re-evaluating the IC50. Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound. It is also advisable to cryopreserve cells at different stages of resistance development.[9][10][11][12][13]
Protocol 2: Western Blot for Acetylated α-Tubulin and Histone H3
This protocol allows for the assessment of this compound's pharmacodynamic effects.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-acetylated-histone H3, anti-histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate sensitive and resistant cells and treat them with various concentrations of this compound for the desired time. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using a gel documentation system.[14][15][16][17][18]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. whatisepigenetics.com [whatisepigenetics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. epigentek.com [epigentek.com]
- 15. cytoskeleton.com [cytoskeleton.com]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
Citarinostat degradation pathways and how to avoid them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Citarinostat in experimental settings. This guide addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). For short-term storage, it can be kept at 4°C for up to 2 years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to 2 years to minimize freeze-thaw cycles. For shorter periods, storage at -20°C for up to 1 year is also acceptable.[1]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh working solutions daily. If temporary storage at room temperature is necessary, it should be for the shortest time possible, ideally less than a few hours, and protected from light.
Q4: What are the main degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing a hydroxamic acid moiety, the primary degradation pathways are expected to be:
-
Hydrolysis: The hydroxamic acid group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.
-
Oxidation: The hydroxamic acid functional group can be oxidized, potentially leading to the formation of nitroso and other related species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.
Q5: How can I detect this compound degradation in my experiments?
A5: Degradation can be monitored by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent this compound peak can indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in cell-based assays. | Degradation of this compound in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the exposure of the compound to the aqueous culture medium before addition to cells. |
| Inconsistent results between experiments. | Instability of this compound stock solution due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing stock solutions. Protect stock solutions from light. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO and then dilute it stepwise into the aqueous buffer with vigorous mixing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all experiments. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Review storage and handling procedures. Ensure protection from light, extreme pH, and high temperatures. Consider performing a forced degradation study to identify potential degradation products. |
Stability Data Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 2 years |
| In Solvent (DMSO) | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound using RP-HPLC
Objective: To monitor the stability of this compound and detect the formation of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dilute the this compound sample (from a stock solution or experimental sample) to a suitable concentration (e.g., 10 µM) with the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. Quantify the peak area of this compound to assess its degradation over time or under different stress conditions. The primary degradation product is expected to be the carboxylic acid derivative, which will likely have a shorter retention time than the parent compound.
Visualizations
This compound Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Stability Testing
References
Technical Support Center: Citarinostat In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro experiments using Citarinostat (ACY-241).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ACY-241, is an orally available and selective inhibitor of histone deacetylase 6 (HDAC6)[1][2]. Its primary mechanism involves the inhibition of HDAC enzymes, which leads to an accumulation of acetylated histones in chromatin. This alters gene expression, inhibiting the transcription of oncogenes and promoting the expression of tumor suppressor genes, ultimately leading to apoptosis in tumor cells[3][4][5].
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for HDAC6. However, at higher concentrations, it can also inhibit class I HDACs. This dose-dependent selectivity is a critical factor to consider in experimental design to avoid off-target effects[6][7].
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO[3]. For long-term storage, the powder form should be kept at -20°C for up to 3 years, and in-solvent stock solutions at -80°C for up to one year[3].
Q4: How should I prepare my working solutions of this compound to avoid precipitation?
A4: To prevent precipitation when preparing aqueous working solutions from a DMSO stock, it is recommended to perform serial dilutions in DMSO first to create a gradient. The diluted inhibitor can then be added to the cell culture medium or buffer. Pre-warming both the stock solution and the culture medium to 37°C before dilution can also help prevent precipitation. If precipitation does occur, ultrasonic heating may be used to redissolve the compound[3].
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Compound Precipitation.
-
Recommendation: Ensure proper solubilization of this compound. Prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to cells. Follow the recommended procedure of creating a DMSO gradient before final dilution in aqueous media[3].
-
-
Possible Cause 2: Inconsistent Cell Health and Density.
-
Recommendation: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Monitor cell viability and morphology in untreated controls.
-
-
Possible Cause 3: Variability in Drug Incubation Time.
-
Recommendation: Use a consistent incubation time for all experiments. For this compound, a 24-hour treatment is a common time point for assessing effects on protein acetylation[7].
-
-
Possible Cause 4: Slow-Binding Kinetics.
-
Recommendation: Some HDAC inhibitors exhibit slow-binding kinetics, which can affect the measured potency[8]. Consider pre-incubating the enzyme and inhibitor before adding the substrate in biochemical assays to ensure equilibrium is reached.
-
Issue 2: Unexpected or lack of effect on target proteins (e.g., no change in α-tubulin acetylation).
-
Possible Cause 1: Insufficient Drug Concentration.
-
Recommendation: Verify the concentration of your stock solution. Low concentrations of this compound may selectively inhibit HDAC6, while higher concentrations are needed to see effects on class I HDAC targets like histones[7]. Perform a dose-response experiment to determine the optimal concentration for your cell line and endpoint.
-
-
Possible Cause 2: Inactive Compound.
-
Recommendation: Ensure the compound has been stored correctly to prevent degradation. If in doubt, purchase a new batch of the compound and compare results.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Recommendation: The expression levels of HDAC6 can vary between cell lines, influencing their sensitivity to this compound. Verify the expression of HDAC6 in your cell model.
-
Issue 3: High background signal or assay interference in biochemical assays.
-
Possible Cause 1: Assay Format.
-
Recommendation: Different HDAC activity assay formats exist, including those using radiolabelled histones, oligopeptides, or small molecule substrates[9]. The choice of assay can influence the results. Ensure your chosen assay is compatible with this compound and your experimental goals.
-
-
Possible Cause 2: Reagent Quality.
Data Presentation
Table 1: In Vitro IC50 Values of this compound Against Various HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 2.6 |
| HDAC1 | 35 |
| HDAC2 | 45 |
| HDAC3 | 46 |
| HDAC8 | 137 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][7]
Table 2: Summary of a Preclinical In Vitro Study in A2780 Ovarian Cancer Cells
| Parameter | Details | Reference |
| Cell Line | A2780 ovarian cancer cells | [7] |
| Treatment | This compound (0.1, 0.3, 0.5, 1, 3 µM) or vehicle | [7] |
| Incubation Time | 24 hours | [7] |
| Primary Endpoint | Immunoblotting for acetylated α-tubulin | [7] |
| Key Finding | 300 nM this compound increased α-tubulin hyperacetylation, consistent with HDAC6 inhibition. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in fresh, high-quality DMSO. Sonication may be used to aid dissolution[3].
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C[3].
-
Prepare intermediate dilutions: Before preparing the final working solution, perform a serial dilution of the 10 mM stock in DMSO to create a gradient of concentrations (e.g., 1 mM, 100 µM)[3].
-
Prepare the final working solution: Pre-warm the cell culture medium and the appropriate intermediate DMSO dilution to 37°C. Add the diluted this compound to the pre-warmed medium to achieve the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 2: Western Blot Analysis of α-tubulin Acetylation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
Incubate with a corresponding secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate and imaging system.
-
-
Normalization: Re-probe the membrane with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) to normalize for loading differences.
Visualizations
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. Facebook [cancer.gov]
- 5. This compound | C24H26ClN5O3 | CID 53340426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Citarinostat and Ricolinostat Selectivity
In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. Among these, selective HDAC inhibitors are of particular interest due to their potential for improved safety profiles compared to pan-HDAC inhibitors. This guide provides a detailed comparison of two notable selective HDAC6 inhibitors, Citarinostat (ACY-241) and Ricolinostat (ACY-1215), with a focus on their selectivity, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The selectivity of this compound and Ricolinostat has been evaluated in various studies, primarily through the determination of their half-maximal inhibitory concentrations (IC50) against a panel of HDAC isoforms. The data presented below is a summary of findings from cell-free enzymatic assays.
| HDAC Isoform | This compound (ACY-241) IC50 (nM) | Ricolinostat (ACY-1215) IC50 (nM) |
| HDAC6 | 2.6 [1][2][3] | 5 [1][4] |
| HDAC1 | 35[3] | 58[5] |
| HDAC2 | 45[3] | 48[5] |
| HDAC3 | 46[1][2][3] | 51[5] |
| HDAC8 | 137[3] | 100[4][6] |
Key Observations:
-
Both this compound and Ricolinostat are highly potent inhibitors of HDAC6, with IC50 values in the low nanomolar range.[1][2][3][4]
-
This compound demonstrates a 13 to 18-fold selectivity for HDAC6 over Class I HDACs (HDAC1, 2, and 3).[1][2]
-
Ricolinostat is over 10-fold more selective for HDAC6 compared to HDAC1, HDAC2, and HDAC3.[4]
-
Both compounds exhibit significantly less activity against other HDAC isoforms, highlighting their selectivity for HDAC6.
Experimental Protocols
The determination of HDAC inhibitor selectivity relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound and Ricolinostat.
Biochemical Cell-Free Enzymatic Assays
This method is employed to determine the direct inhibitory effect of a compound on purified HDAC enzymes.
Workflow:
Figure 1: Workflow for a typical cell-free HDAC enzymatic assay.
Detailed Steps:
-
Enzyme and Inhibitor Preparation: Purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.) are diluted to a working concentration in an appropriate assay buffer.[6] The test compounds, this compound and Ricolinostat, are serially diluted to create a range of concentrations.
-
Incubation: The HDAC enzymes are pre-incubated with the various concentrations of the inhibitors for a defined period (e.g., 10 minutes) to allow for binding.[6]
-
Reaction Initiation: A fluorogenic HDAC substrate is added to the enzyme-inhibitor mixture to start the enzymatic reaction. This substrate typically consists of an acetylated lysine residue linked to a fluorophore.
-
Deacetylation Reaction: In the absence of a potent inhibitor, the HDAC enzyme removes the acetyl group from the substrate.
-
Signal Development: A developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The signal is inversely proportional to the HDAC inhibitory activity.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays (Western Blot)
Cellular assays are crucial for confirming the on-target activity of HDAC inhibitors within a biological context. Western blotting is commonly used to assess the acetylation status of HDAC substrates.
Workflow:
Figure 2: Workflow for Western blot analysis of protein acetylation.
Detailed Steps:
-
Cell Culture and Treatment: Cancer cell lines are cultured and then treated with varying concentrations of this compound or Ricolinostat for a specific duration (e.g., 24 hours).
-
Protein Extraction: After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the acetylated form of an HDAC substrate. For HDAC6, an antibody against acetylated α-tubulin is commonly used. A loading control antibody (e.g., total α-tubulin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager. An increase in the acetylated protein signal with increasing inhibitor concentration indicates cellular HDAC inhibition.
Signaling Pathways and Mechanism of Action
Both this compound and Ricolinostat exert their primary effect through the selective inhibition of HDAC6. HDAC6 is a unique, predominantly cytoplasmic deacetylase with key substrates that include α-tubulin and Hsp90.
Figure 3: Simplified signaling pathway of this compound and Ricolinostat.
Mechanism of Action:
-
HDAC6 Inhibition: this compound and Ricolinostat bind to the active site of HDAC6, preventing it from deacetylating its target substrates.[7][8][9]
-
Hyperacetylation of α-Tubulin: Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin. This hyperacetylation disrupts microtubule dynamics, which can interfere with cell division and migration.[10]
-
Hyperacetylation of Hsp90: HDAC6 also deacetylates the chaperone protein Hsp90. Inhibition of this activity leads to Hsp90 hyperacetylation, which impairs its function. This disruption of Hsp90-mediated protein folding can lead to the accumulation of misfolded proteins, cellular stress, and ultimately apoptosis.[8][9]
-
Induction of Apoptosis: The combined effects of disrupted microtubule function and accumulation of misfolded proteins contribute to the induction of programmed cell death (apoptosis) in cancer cells.[7][8][9]
Conclusion
This compound and Ricolinostat are both potent and selective inhibitors of HDAC6. While both compounds exhibit excellent selectivity for HDAC6 over other HDAC isoforms, this compound shows a slightly lower IC50 for HDAC6 in the presented data. The high selectivity of these compounds for HDAC6 is thought to contribute to a more favorable safety profile compared to non-selective pan-HDAC inhibitors, making them valuable tools for research and promising candidates for further clinical development in oncology.[2][11] The choice between these inhibitors may depend on the specific experimental context, desired potency, and other pharmacokinetic and pharmacodynamic considerations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ricolinostat | HDAC | Apoptosis | TargetMol [targetmol.com]
- 7. This compound | C24H26ClN5O3 | CID 53340426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Ricolinostat | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rarecancernews.com [rarecancernews.com]
- 11. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
The Synergistic Power of Citarinostat: A Comparative Guide to Combination Therapies in Oncology
For Immediate Release
A deep dive into the synergistic effects of Citarinostat (ACY-241) when combined with other anticancer agents reveals promising therapeutic strategies for a range of malignancies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance in preclinical and clinical settings, supported by experimental data and mechanistic insights.
This compound, a selective histone deacetylase 6 (HDAC6) inhibitor, has demonstrated significant potential in enhancing the efficacy of various anticancer agents. By targeting HDAC6, this compound modulates the acetylation of both histone and non-histone proteins, leading to downstream effects on gene expression, protein stability, and cellular processes critical to cancer cell survival and proliferation. This guide synthesizes the available data on the synergistic combinations of this compound with chemotherapy, targeted therapy, and immunotherapy, offering a clear comparison of their preclinical efficacy and underlying mechanisms.
Preclinical Synergistic Effects: A Quantitative Comparison
The synergy between this compound and other anticancer agents has been quantitatively assessed in numerous preclinical studies. The following tables summarize the in vitro efficacy of these combinations across various cancer cell lines, highlighting the reduction in the half-maximal inhibitory concentration (IC50) and the combination index (CI), where a CI value of less than 1 indicates synergy.
Table 1: Synergistic Efficacy of this compound with Paclitaxel in Solid Tumors
| Cell Line | Cancer Type | This compound IC50 (μM) | Paclitaxel IC50 (nM) | Combination Effect | Reference |
| A2780 | Ovarian Cancer | 4.6 - 6.1 | 2.3 - 3.2 | Enhanced inhibition of proliferation and increased cell death | [1] |
| TOV-21G | Ovarian Cancer | 4.6 - 6.1 | 2.3 - 3.2 | Enhanced inhibition of proliferation and increased cell death | [1] |
| MDA-MB-231 | Breast Cancer | 4.6 - 6.1 | 2.3 - 3.2 | Enhanced inhibition of proliferation and increased cell death | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated | Not explicitly stated | Significant suppression of tumor growth in xenograft models | [1] |
Table 2: Synergistic Efficacy of this compound with Momelotinib in Lymphoid Malignancies
| Cell Line | Cancer Type | This compound IC50 (μM) | Momelotinib IC50 (μM) | Combination Index (CI) | Reference |
| WSU-NHL | Follicular Lymphoma | Not explicitly stated | Not explicitly stated | < 1 | |
| RL | Follicular Lymphoma | Not explicitly stated | Not explicitly stated | < 1 | |
| Karpas422 | Follicular Lymphoma | Not explicitly stated | Not explicitly stated | < 1 | |
| Granta519 | Mantle Cell Lymphoma | Not explicitly stated | Not explicitly stated | < 1 | |
| Jeko1 | Mantle Cell Lymphoma | Not explicitly stated | Not explicitly stated | < 1 |
Note: Specific IC50 values for each drug in the combination studies with momelotinib were not provided in the source material, but synergy (CI<1) was consistently reported.
Mechanisms of Synergistic Action
The enhanced anticancer activity observed with this compound combinations stems from complementary and often interconnected mechanisms of action.
This compound and Paclitaxel: A Microtubule-Targeted Assault
The synergy between this compound and the chemotherapeutic agent paclitaxel is well-documented.[1][2][3] Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.[1] this compound, by inhibiting HDAC6, increases the acetylation of α-tubulin, a key component of microtubules.[1][2] This hyperacetylation is thought to further enhance microtubule stability, leading to a synergistic disruption of mitotic spindle formation, aberrant mitosis, and ultimately, increased cancer cell death.[1][3]
References
- 1. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
Citarinostat in Smoldering Multiple Myeloma: A Comparative Analysis of Clinical Trial Results
An In-depth Guide for Researchers and Drug Development Professionals
The management of smoldering multiple myeloma (SMM), a precursor to active multiple myeloma, is a dynamic field of research. The traditional "watch and wait" approach is being challenged by early intervention strategies aimed at delaying or preventing disease progression.[1][2] This guide provides a comparative analysis of the clinical trial results for Citarinostat, a histone deacetylase (HDAC) inhibitor, in the context of other emerging therapies for high-risk SMM.
This compound: A Novel Approach in SMM
This compound (ACY-241) is an oral, selective HDAC6 inhibitor.[3][4] HDAC inhibitors represent a class of drugs that can induce growth arrest, differentiation, and apoptosis in cancer cells by altering chromatin structure and gene expression.[5][6] In the context of multiple myeloma, HDAC inhibitors have been shown to have synergistic effects when combined with other anti-myeloma agents like proteasome inhibitors.[5][7][8]
A phase 1b clinical trial (NCT02963695) investigated the safety and efficacy of a multi-peptide vaccine (PVX-410) in combination with this compound, with or without lenalidomide, in patients with SMM.[9]
Comparative Clinical Trial Data
The following tables summarize the key quantitative data from clinical trials of this compound and other promising treatments for SMM, including lenalidomide and elotuzumab-based regimens.
Table 1: Efficacy of this compound-Based Combination Therapy in SMM
| Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Progression to Symptomatic Myeloma | Follow-up Duration | Clinical Trial |
| PVX-410 + this compound | 7 | 28.6% (1 PR, 1 MR) | 0% | 15 months | NCT02963695[9] |
| PVX-410 + this compound + Lenalidomide | 8 | 75% (2 PR, 4 MR) | 12.5% (1 patient) | 6 months (for progressed patient) | NCT02963695[9] |
PR: Partial Response, MR: Minimal Response
Table 2: Efficacy of Comparator Therapies in High-Risk SMM
| Treatment | Number of Patients | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Clinical Trial |
| Lenalidomide | 92 | 50% | 91% at 3 years | - | ECOG-E3A06[10][11] |
| Observation | 90 | 0% | 66% at 3 years | - | ECOG-E3A06[10][11] |
| Lenalidomide + Dexamethasone | 57 | 81% | Not Reached (vs. 23 months for observation) | 93% at 3 years (vs. 76% for observation) | PETHEMA[12] |
| Elotuzumab + Lenalidomide + Dexamethasone | 50 | 84% | 95% at 3 years | 100% event-free survival at 36 months | NCT01441973[13][14] |
| Daratumumab (subcutaneous) | 195 | - | 51% risk reduction in progression or death vs. observation | - | AQUILA (NCT03301220)[2][15] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing clinical trial data.
This compound (NCT02963695) Trial Protocol[9]
-
Study Design: A phase 1b, non-randomized, open-label study.
-
Patient Population: Patients with smoldering multiple myeloma.
-
Treatment Regimen:
-
Double Cohort: PVX-410 vaccine (0.8 mg biweekly for 6 doses, then a single follow-up dose) and this compound for three 28-day cycles.
-
Triple Cohort: PVX-410 vaccine and this compound (as above) plus lenalidomide for three 28-day cycles.
-
-
Primary Endpoint: To assess the safety and tolerability of the combination therapies.
-
Secondary Endpoints: To evaluate the preliminary efficacy (ORR) and immunogenicity of the treatment.
Lenalidomide (ECOG-E3A06) Trial Protocol[10][11]
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: Patients with intermediate- or high-risk SMM.
-
Treatment Regimen:
-
Lenalidomide Arm: Lenalidomide 25 mg orally on days 1-21 of a 28-day cycle.
-
Observation Arm: Standard observation.
-
-
Primary Endpoint: Progression-free survival (PFS).
Elotuzumab Combination (NCT01441973) Trial Protocol[13]
-
Study Design: A phase 2, single-arm, open-label trial.
-
Patient Population: Patients with high-risk SMM.
-
Treatment Regimen:
-
Induction (Cycles 1-2): Elotuzumab 10 mg/kg (days 1, 8, 15, 22) + Lenalidomide 25 mg (days 1-21).
-
Cycles 3-8: Elotuzumab 10 mg/kg (days 1, 8, 15) + Dexamethasone 40 mg (days 1, 8, 15).
-
Maintenance: Elotuzumab 20 mg/kg (day 1) + Lenalidomide 25 mg (days 1-21) of a 28-day cycle.
-
-
Primary Endpoint: Progression-free survival (PFS).
Visualizing the Pathways and Processes
Signaling Pathway of HDAC Inhibitors
Caption: Mechanism of action of HDAC inhibitors.
Experimental Workflow of a Randomized SMM Clinical Trial
Caption: Generalized workflow of a randomized clinical trial for SMM.
Comparison of Treatment Strategies for High-Risk SMM
Caption: Logical comparison of treatment approaches for high-risk SMM.
Discussion and Future Directions
The preliminary results of the phase 1b trial of this compound in combination with a vaccine and lenalidomide show promising response rates in patients with SMM.[9] However, it is important to note that this was a small, non-randomized study, and further investigation in larger, controlled trials is necessary to establish the true efficacy and safety of this regimen.
In comparison, lenalidomide, both as a single agent and in combination with dexamethasone, has demonstrated a significant delay in the progression of high-risk SMM to active myeloma in larger phase 3 trials.[10][11][12] The addition of elotuzumab to a lenalidomide and dexamethasone backbone has also shown high response rates and a favorable progression-free survival at three years.[13][14] More recently, daratumumab monotherapy has also been shown to significantly reduce the risk of progression.[2][15]
The future of SMM treatment lies in risk-stratified approaches, where the intensity of the intervention is tailored to the individual patient's risk of progression.[16][17] The development of novel agents like this compound, which target different pathways involved in myeloma cell survival, may offer new combination strategies to further improve outcomes for patients with high-risk SMM. As our understanding of the molecular drivers of SMM progression deepens, we can expect to see more targeted and effective early intervention therapies.
References
- 1. Treatment of Smoldering Multiple Myeloma: Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in the Treatment of High-Risk Smoldering Myeloma: News from ASH 2024 | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rarecancernews.com [rarecancernews.com]
- 5. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune profiling of smoldering multiple myeloma patients treated in a phase lb study of PVX-410 vaccine targeting XBP1/CD138/CS1 antigens, and this compound, a histone deacetylase inhibitor (HDACi) with and without lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Randomized Trial of Lenalidomide Versus Observation in Smoldering Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Elotuzumab, Lenalidomide, and Dexamethasone Combination Demonstrates High Response Rate in High-Risk Smoldering Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
- 15. youtube.com [youtube.com]
- 16. ashpublications.org [ashpublications.org]
- 17. youtube.com [youtube.com]
Independent Verification of Citarinostat's IC50 Values: A Comparative Guide
This guide provides an objective comparison of Citarinostat's (also known as ACY-241) inhibitory activity against various histone deacetylase (HDAC) isoforms, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: this compound IC50 Values
This compound is a second-generation, orally active and highly selective HDAC6 inhibitor.[1] Its inhibitory potency is most significant against HDAC6, with considerably less activity against other HDAC isoforms, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values for this compound against a panel of HDACs are summarized below.
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 2.6[1][2] |
| HDAC1 | 35[1] |
| HDAC2 | 45[1] |
| HDAC3 | 46[1][2] |
| HDAC8 | 137[1] |
| HDAC7 | 7300[1] |
This compound demonstrates a 13 to 18-fold greater selectivity for HDAC6 compared to HDAC1, HDAC2, and HDAC3.[2][3]
Experimental Protocols: Determination of IC50 Values
The IC50 values of this compound are typically determined through in vitro enzymatic or cell-based assays. While specific protocols from the original studies may vary, the following represents a generalized methodology for a cell-based assay to determine the IC50.
Objective: To determine the concentration of this compound required to inhibit 50% of HDAC activity in a cellular context.
Materials:
-
This compound (ACY-241)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other viability assay reagent
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-acetyl-α-tubulin, anti-α-tubulin)
-
Microplate reader
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. The final concentrations should span a range expected to cover 0-100% inhibition. Add the different concentrations of this compound to the wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours).[2][3]
-
Assay for HDAC Inhibition:
-
Method A: Western Blotting for Substrate Acetylation:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with an antibody specific for an acetylated HDAC6 substrate (e.g., acetyl-α-tubulin) to measure the effect of the inhibitor.[2][3] Use an antibody for the total protein (e.g., α-tubulin) as a loading control.
-
Quantify the band intensities to determine the level of acetylation relative to the control.
-
-
Method B: Cell Viability Assay (e.g., MTT):
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition (or cell viability) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Key Processes
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an HDAC inhibitor in a cell-based assay.
Caption: Workflow for determining this compound's IC50 value.
Signaling Pathway of this compound Action
This compound selectively inhibits HDAC6, which plays a crucial role in deacetylating non-histone proteins, thereby modulating various cellular pathways.
Caption: this compound's mechanism via HDAC6 inhibition.
The selective inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, including α-tubulin and Hsp90.[2][4] The increased acetylation of α-tubulin enhances microtubule stability, which can synergize with taxane-based chemotherapies.[3] The hyperacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of its client proteins, many of which are important for cancer cell survival.[4][5] Furthermore, HDAC6 is known to deacetylate AKT, a key component of the PI3K-AKT signaling pathway, suggesting that this compound may also exert its effects through the modulation of this pathway.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Citarinostat: A Procedural Guide
Citarinostat (ACY-241) is an orally available, selective histone deacetylase (HDAC) 6 inhibitor with potential antineoplastic activity.[1][2] Due to its cytotoxic nature and specific chemical hazards, adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound and associated contaminated materials in a laboratory setting.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted based on its specific GHS (Globally Harmonized System) classification.
Table 1: GHS Hazard Classification for this compound [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract) | 3 | H335: May cause respiratory irritation |
Personnel must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this compound.[3] Work should be performed in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[3]
Step-by-Step Disposal Protocol
Disposal of this compound and related waste must comply with all prevailing country, federal, state, and local regulations for hazardous and cytotoxic waste.[3] As a cytotoxic drug, this compound waste should be segregated from general laboratory waste and disposed of via high-temperature incineration through a licensed hazardous waste contractor.[4][5]
1. Waste Segregation and Containerization:
-
Identify Waste Streams: All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated sharps (needles, scalpels, glass vials).
-
Contaminated labware (pipette tips, tubes, flasks).
-
Contaminated Personal Protective Equipment (PPE).
-
-
Use Designated Containers:
-
Sharps Waste: All sharps contaminated with this compound must be placed in a rigid, puncture-proof sharps container specifically designated for cytotoxic/chemotherapy waste. These containers are typically color-coded (e.g., purple or red) and clearly labeled.[4][6]
-
Non-Sharps Solid Waste: Contaminated labware, PPE, and spill cleanup materials should be collected in a durable, leak-proof waste container lined with a designated hazardous waste bag (e.g., a purple chemotherapy waste bag).[4]
-
Liquid Waste: Unused solutions containing this compound should not be poured down the drain.[7] Collect liquid waste in a sealed, compatible, and clearly labeled container.
-
2. Handling and Preparing Waste for Disposal:
-
Unused Solid this compound: For disposal of expired or unwanted solid this compound, place the original vial or container directly into the designated cytotoxic solid waste container. Do not attempt to empty or rinse the container.
-
Aqueous Solutions: If dealing with solutions, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3] Dispose of the absorbent material as solid cytotoxic waste.
-
Contaminated Labware and PPE: Place all contaminated items directly into the designated cytotoxic waste container immediately after use.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
-
Storage: Store sealed waste containers in a designated, secure Satellite Accumulation Area away from general lab traffic until collection by a licensed waste disposal service.[8]
3. Spill Management:
In the event of a spill, the area should be immediately secured to prevent exposure to others.
-
Alert Personnel: Notify others in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, this includes double gloving, a lab coat, and safety goggles. For larger spills, a respirator may be necessary.[3]
-
Contain and Absorb: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid creating dust.
-
Clean the Area: Working from the outside in, collect all contaminated materials and place them in the cytotoxic waste container. Decontaminate the surface by scrubbing with alcohol or another appropriate solvent.[3]
-
Dispose of all cleanup materials as cytotoxic waste.
4. Final Disposal:
-
Arrange for the collection of all this compound-contaminated waste by a certified hazardous waste management contractor.
-
Ensure all manifests and documentation are completed in accordance with regulatory requirements. The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. This compound | C24H26ClN5O3 | CID 53340426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Citarinostat
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Citarinostat is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent and selective HDAC6 inhibitor with potential antineoplastic activity.[1][2][3] Due to its cytotoxic potential, stringent adherence to safety protocols is necessary to minimize exposure risks to laboratory personnel.[4][5][6] The following procedural guidance is based on the available safety data for this compound.[7]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the Safety Data Sheet (SDS).[7]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[7] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene).[5][7] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing, such as a disposable gown.[4][7] | Protects skin and clothing from contamination. |
| Respiratory | A suitable respirator should be used when engineering controls are insufficient or when handling the powder form.[7] | Prevents inhalation of dust or aerosols. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure a safety shower and eyewash station are readily accessible.[7]
-
Before handling, confirm that all required PPE is available and in good condition.
2. Donning PPE:
-
Put on a disposable gown, ensuring it is fully fastened.
-
Don safety goggles with side-shields.
-
Wear two pairs of appropriate protective gloves.
-
If there is a risk of inhalation, wear a suitable respirator.
3. Handling and Weighing:
-
When handling the solid form of this compound, avoid creating dust.[7]
-
If weighing the powder, do so within a chemical fume hood on a tared weigh paper or in a suitable container.
-
For creating solutions, add the solvent to the solid this compound slowly to prevent splashing.
4. Post-Handling and Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[7]
-
Decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent, such as 70% ethanol.
-
Carefully remove and dispose of PPE in the designated cytotoxic waste container.[4]
5. Storage:
-
Store this compound in a tightly closed container in a well-ventilated and locked-up place.[7]
6. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains or water courses.[7]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[7]
-
In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
In case of inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen and seek medical attention.
-
In case of ingestion: Rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling of this compound
A workflow diagram illustrating the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
